molecular formula C13H13LiN2O3 B2397855 Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197053-30-6

Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate

Cat. No. B2397855
CAS RN: 2197053-30-6
M. Wt: 252.2
InChI Key: KGFUIRNNTSKXJA-UHFFFAOYSA-M
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Description

Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate, also known as LiTBI, is a lithium salt compound that has gained attention in recent years due to its potential as an alternative to traditional lithium salts in lithium-ion batteries. LiTBI is a promising candidate for use in high-performance batteries due to its high thermal stability, low viscosity, and low reactivity with other battery components. In addition to its potential use in batteries, LiTBI has also been studied for its potential application in scientific research.

Scientific Research Applications

Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase

The compound is similar to a class of molecules that have been identified as potent, selective, and orally available inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase . These inhibitors have demonstrated the antitumor potential when combined with DNA double-strand break-inducing agents in mouse xenograft models .

Detection of Single Strand Breaks (SSBs) in DNA

The compound is an O-substituted hydroxylamine. The coupling of such compounds with alkaline gel electrophoresis has been reported to improve the process of detecting single strand breaks (SSBs) in DNA .

Corrosion Inhibitors

Benzimidazole compounds, which the given compound is a derivative of, have been recently mentioned in the literature as corrosion inhibitors for steels, pure metals (Fe, Al, Cu, Zn) and alloys . They are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Anticancer Agents

Benzimidazole derivatives have been intensively studied to use as a new generation of anticancer agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure . This has produced many commercially available anticancer drugs based on the benzimidazole skeleton .

High-voltage and High-temperature Applications in Lithium Ion Batteries

Benzimidazole-based electrolytes, which the given compound is a derivative of, have been used in high-voltage and high-temperature applications in 5V class lithium ion batteries .

Synthesis of Other Benzimidazole Derivatives

The compound can be used in the synthesis of other benzimidazole derivatives . For example, it may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides .

Mechanism of Action

properties

IUPAC Name

lithium;1-(oxan-4-yl)benzimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3.Li/c16-13(17)12-14-10-3-1-2-4-11(10)15(12)9-5-7-18-8-6-9;/h1-4,9H,5-8H2,(H,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFUIRNNTSKXJA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1COCCC1N2C3=CC=CC=C3N=C2C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13LiN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate

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